molecular formula C10H9N3O2 B2446826 6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid CAS No. 868776-19-6

6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid

Cat. No. B2446826
Key on ui cas rn: 868776-19-6
M. Wt: 203.201
InChI Key: VDOXJBFYYOMBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921398B2

Procedure details

A mixture of methyl 6-chloropyridine-3-carboxylate (0.75 g), N,N-diisopropyl-ethyl-amine (1.75 mL) and 2-methyl-1H-imidazole (0.58 g) in N-methylpyrrolidone (6 mL) is heated to 100° C. overnight. Additional 2-methyl-1H-imidazole (0.58 g) is added and the reaction continues at 100° C. for two days. Ethyl acetate is added and the mixture is washed with saturated ammonium chloride. The organic phase is dried over MgSO4 and concentrated in vacuo. The crude ester is dissolved in MeOH (4 mL) and KOH (1.5 g) in water (2 mL) is added and kept at room temperature for 2 h. The MeOH is removed in vacuo and the aqueous phase is acidified with 1N HCl and extracted with dichloromethane. The organic phase is dried over MgSO4 and concentrated to afford the title compound. LC (method 20): tR=0.51 min; Mass spectrum (APCI): m/z=204 [M+H]+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]([O:10]C)=[O:9])=[CH:4][CH:3]=1.C(N(CC)C(C)C)(C)C.[CH3:21][C:22]1[NH:23][CH:24]=[CH:25][N:26]=1.C(OCC)(=O)C>CN1CCCC1=O>[CH3:21][C:22]1[N:23]([C:2]2[N:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=2)[CH:24]=[CH:25][N:26]=1

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(=O)OC
Name
Quantity
1.75 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.58 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
6 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0.58 g
Type
reactant
Smiles
CC=1NC=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture is washed with saturated ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude ester is dissolved in MeOH (4 mL)
ADDITION
Type
ADDITION
Details
KOH (1.5 g) in water (2 mL) is added
WAIT
Type
WAIT
Details
kept at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The MeOH is removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC=1N(C=CN1)C1=CC=C(C=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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